XE991
Description
XE-991 (10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone) is a selective KCNQ/Kv7 potassium channel blocker, primarily inhibiting the M-current (IKM), a voltage-gated potassium current critical for regulating neuronal excitability. It exhibits an IC50 of ~0.6 µM for Kv7.2/7.3 channels . XE-991 is widely used in neuroscience research to study synaptic plasticity, neuronal excitability, and neurodegenerative mechanisms.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H20N2O |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
10,10-bis(pyridin-4-ylmethyl)anthracen-9-one |
InChI |
InChI=1S/C26H20N2O/c29-25-21-5-1-3-7-23(21)26(17-19-9-13-27-14-10-19,18-20-11-15-28-16-12-20)24-8-4-2-6-22(24)25/h1-16H,17-18H2 |
InChI Key |
KHJFBUUFMUBONL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5 |
Pictograms |
Irritant |
Synonyms |
10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone XE 991, anthracenone XE-991 XE991 cpd |
Origin of Product |
United States |
Preparation Methods
Core Anthrone Alkylation Strategy
The synthesis of XE-991 begins with the alkylation of anthrone (9(10H)-anthracenone) using pyridinylmethyl mesylates. This method, adapted from the synthesis of related Kv7 blockers like DMP 543, involves nucleophilic substitution under strongly basic conditions.
Reaction Scheme:
-
Mesylation of Pyridinylmethanol:
4-Pyridinylmethanol is treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to generate the corresponding mesylate. -
Anthrone Alkylation:
Anthrone is deprotonated with tert-butoxide bases (e.g., potassium tert-butoxide) and reacted with the mesylate electrophile. Sodium iodide (NaI) is often added to facilitate the reaction via an SN2 mechanism.
Key Reaction Conditions:
Optimization of Alkylation Efficiency
Studies comparing bases and additives revealed critical insights:
The use of potassium tert-butoxide (KOtBu) with NaI in THF at 60°C achieved the highest yield (82%). Notably, omitting NaI reduced yields to 45–50%, underscoring its role in stabilizing the transition state.
Purification and Salt Formation
Crude XE-991 freebase is purified via column chromatography (silica gel, eluent: dichloromethane/methanol 95:5) before conversion to the dihydrochloride salt. Key steps include:
-
Acidification: Treatment with hydrochloric acid (2.2 equivalents) in methanol.
-
Crystallization: Slow evaporation under reduced pressure yields crystalline XE-991 dihydrochloride.
Purity Metrics:
Analytical Characterization
Spectroscopic Data
Solubility and Formulation
XE-991 dihydrochloride exhibits pH-dependent solubility:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 2.0 |
| Water | 0.3 |
| PBS (pH 7.4) | 0.1 |
For in vivo studies, formulations often use DMSO/PEG300/Tween 80 mixtures (e.g., 5:4:1 v/v) to enhance bioavailability.
Scalability and Process Challenges
Large-Scale Production
Pilot-scale synthesis (100 g batches) revealed two critical challenges:
-
Exothermic Reaction Control: The alkylation step requires gradual mesylate addition to prevent thermal runaway.
-
Byproduct Formation: Over-alkylation products (tri- and tetra-substituted anthracenones) are minimized by maintaining stoichiometric precision.
Batch Yield Comparison:
| Scale (g) | Yield (%) | Purity (%) |
|---|---|---|
| 10 | 78 | 98 |
| 100 | 65 | 95 |
Recent Advances in Analog Synthesis
To address XE-991’s metabolic instability (rapid N-oxidation of pyridine rings), pyridazine analogs like JDP-107 have been developed. These retain Kv7.2/3 blocking activity while showing improved pharmacokinetic profiles:
| Compound | Kv7.2/3 IC (μM) | Metabolic Stability (t, min) |
|---|---|---|
| XE-991 | 0.055 | 12 |
| JDP-107 | 0.16 | 68 |
The synthesis of JDP-107 involves sequential alkylation of anthrone with pyridine- and pyridazine-methyl mesylates, highlighting the versatility of the core methodology .
Chemical Reactions Analysis
Types of Reactions: XE-991 can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction: The carbonyl group in the anthracen-9-one can be reduced to form alcohol derivatives.
Substitution: The pyridin-4-ylmethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogenating agents or nucleophiles like amines or thiols.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives of the anthracen-9-one.
Substitution: Various substituted anthracene derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Neuroprotective Effects
XE-991 has been shown to exert neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Research indicates that XE-991 operates through both potassium channel-dependent and independent mechanisms.
Case Study: Alzheimer’s Disease Models
In studies involving primary rat cortical neurons and SH-SY5Y cells differentiated with retinoic acid, XE-991 treatment significantly reduced the accumulation of amyloid-beta (Aβ) and hyperphosphorylated tau protein (pTau), both key biomarkers associated with Alzheimer's disease progression .
Cognitive Enhancement
XE-991 has been investigated for its potential to enhance cognitive function by modulating synaptic plasticity.
Effects on Long-Term Potentiation
Research shows that XE-991 lowers the stimulation threshold for long-term synaptic plasticity in healthy mice and models of cognitive impairment. This suggests that XE-991 may facilitate learning and memory processes by enhancing synaptic efficacy .
Cardiovascular Applications
XE-991's role extends into cardiovascular research, particularly concerning its effects on hemodynamic stability during resuscitation scenarios.
Impact on Resuscitation Requirements
In experimental models of hemorrhagic shock, administration of XE-991 has been reported to reduce fluid resuscitation requirements significantly. For instance, a study indicated that at a dose of 1 mg/kg, XE-991's effects were comparable to those observed with higher doses of linopirdine (3 mg/kg), suggesting its efficacy in stabilizing mean arterial pressure during critical care situations .
Summary of Findings
The following table summarizes key findings related to XE-991's applications:
| Application Area | Key Findings |
|---|---|
| Neuroprotection | - Enhances SOD activity - Reduces mitochondrial ROS - Regulates calcium homeostasis |
| Cognitive Enhancement | - Lowers stimulation threshold for long-term potentiation |
| Cardiovascular Stability | - Reduces fluid resuscitation requirements during hemorrhagic shock |
Mechanism of Action
The mechanism of action of XE-991 involves its interaction with specific molecular targets. The pyridin-4-ylmethyl groups can facilitate binding to nucleic acids or proteins, potentially disrupting their normal function. The anthracene core can intercalate into DNA, affecting replication and transcription processes. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species .
Comparison with Similar Compounds
Critical Research Findings
- Kv7-Independent Neuroprotection : XE-991 (300 nM) restores SOD activity and ATP levels in GA-treated neurons, implicating AMPK/mTOR signaling rather than Kv7 blockade .
Q & A
Q. What is the primary mechanism of action of XE-991 in neuronal studies?
XE-991 is a selective blocker of Kv7/KCNQ voltage-gated potassium channels, which regulate neuronal excitability by stabilizing resting membrane potential and dampening repetitive firing. Methodologically, its effects are validated through dynamic clamp techniques (reintroducing Kv7-like conductance to reverse XE-991-induced changes) and pharmacological inhibition assays. For example, XE-991 application increases input resistance (ΔRin = 20.36 ± 9.3 MΩ) and prolongs EPSP decay constants (1.53 ± 0.14 fold vs. control) in hippocampal CA1 pyramidal neurons .
Q. How does XE-991 influence synaptic plasticity in the hippocampus?
XE-991 facilitates long-term potentiation (LTP) by enhancing postsynaptic depolarization during theta-burst stimulation. It increases after-depolarization (ADP) amplitude (1.20 ± 0.05 fold vs. control) and prolongs membrane time constants, promoting NMDA receptor activation during LTP induction. Researchers should pair XE-991 with dynamic clamp protocols to isolate Kv7-specific effects from off-target muscarinic receptor modulation .
Q. What experimental models are suitable for studying XE-991’s analgesic effects?
XE-991 is used in chronic pain models (e.g., osteoarthritis, neuropathic pain) to assess Kv7 channel modulation. For example:
- Mechanical allodynia : XE-991 reverses analgesia induced by hydrogen sulfide donors (A-ITC/P-ITC), restoring mechanical thresholds in mice (p < 0.05, ANOVA) .
- Spinal sensitization : Intrathecal XE-991 increases C-fiber responses in dorsal horn neurons (AUC: 60% increase vs. DMSO control), validating its role in central sensitization .
Advanced Research Questions
Q. How can researchers address contradictory findings on XE-991’s role in afterhyperpolarization (AHP)?
While XE-991 blocks Kv7 channels, its effects on AHP vary by neuronal subtype:
Q. What experimental controls are critical when using XE-991 in neurotransmitter interaction studies?
XE-991’s effects on serotonin (5-HT) signaling require careful controls:
- Occlusion tests : In striatal LTS interneurons, XE-991 pre-application abolishes 5-HT-induced hyperpolarization, confirming Kv7-dependent mechanisms .
- Burst firing assays : In LS pyramidal neurons, XE-991 increases burst fraction (p < 0.05), which 5-HT fails to augment further, indicating pathway saturation .
Always include vehicle controls (e.g., DMSO) and monitor input resistance to exclude nonspecific membrane effects.
Q. How does XE-991’s dosage impact neuronal excitability in autonomic ganglia studies?
In stellate ganglia neurons:
Methodological Guidance
Q. How to confirm XE-991’s specificity in Kv7 channel inhibition?
- Dynamic clamp reversal : Reintroducing Kv7 conductance (via simulated M-current) reverses XE-991’s effects on EPSP decay (p < 0.01) and ADP amplitude .
- Cross-validation with Linopirdine : Use alternative Kv7 blockers (e.g., 10–30 µM Linopirdine) to replicate firing rate increases in neocortical pyramidal neurons .
Q. What statistical approaches are optimal for analyzing XE-991’s time-dependent effects?
Q. How to design experiments probing XE-991’s role in gene therapy outcomes?
In rdHSV-CA8* gene therapy studies:
- Rescue assays : XE-991 (5 mg/kg, IP) reverses anti-hyperalgesia within 30 min, confirming Kv7 dependence .
- AHP parameter tracking : Compare post-treatment AHP amplitudes (e.g., no change in vHCA8WT + XE-991 vs. controls, p > 0.05) to exclude off-target calcium effects .
Data Contradiction Analysis
Q. Why does XE-991 lack analgesic effects in some pain models?
Contradictions arise from:
- Dosage differences : Low doses (2 mg/kg) transiently reduce mechanical thresholds, while high doses (10 mg/kg) induce prolonged hyperalgesia .
- Route specificity : Spinal administration enhances C-fiber responses, but systemic use may activate compensatory pathways .
Validate using in situ hybridization for Kv7.2/7.3 subunit expression in target tissues.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
